molecular formula C9H11N3 B182200 2-(Isopropylamino)isonicotinonitrile CAS No. 127680-78-8

2-(Isopropylamino)isonicotinonitrile

Cat. No.: B182200
CAS No.: 127680-78-8
M. Wt: 161.2 g/mol
InChI Key: LGPFELCIVGOVIN-UHFFFAOYSA-N
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Description

2-(Isopropylamino)isonicotinonitrile is a chemical compound with the molecular formula C9H11N3.

Preparation Methods

The synthesis of 2-(Isopropylamino)isonicotinonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with isopropylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the overall electronic properties of the molecules it interacts with . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(Isopropylamino)isonicotinonitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(propan-2-ylamino)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPFELCIVGOVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562490
Record name 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127680-78-8
Record name 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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